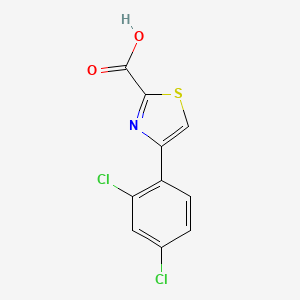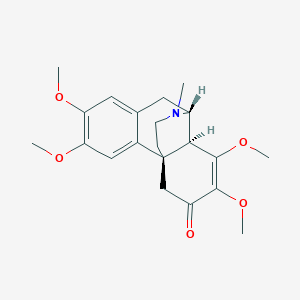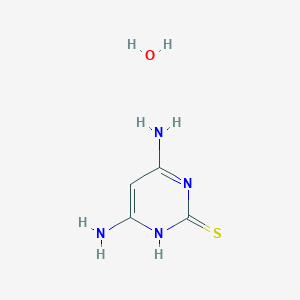
Ácido 4-(2,4-diclorofenil)tiazol-2-carboxílico
Descripción general
Descripción
The compound “4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid” is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, and antimicrobial properties . The thiazole ring in these compounds is aromatic, allowing for various chemical reactions to take place .
Synthesis Analysis
While specific synthesis methods for “4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid” were not found, thiazole derivatives are generally synthesized through reactions involving α-halocarbonyl compounds with thioamides or thiourea . For instance, a group of thiazole acrylonitrile derivatives was produced by reacting 3-hydroxy-3-(2-chloro-4-(trifluoromethyl) thiazole-5-yl)-2-(2-phenylthiazole-4-yl)-acrylonitrile with the desired acid chlorides .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to the reactivity of the thiazole ring . For example, 2-Thiazolecarboxaldehyde undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .Aplicaciones Científicas De Investigación
Actividad antibacteriana
Los derivados del tiazol, incluyendo "Ácido 4-(2,4-diclorofenil)tiazol-2-carboxílico", se ha informado que exhiben una actividad antibacteriana significativa. Por ejemplo, se ha encontrado que son efectivos contra bacterias Gram-positivas como Enterococcus faecalis, y bacterias Gram-negativas como Pseudomonas aeruginosa, Klebsiella pneumoniae y E. coli .
Actividad antifúngica
Los derivados del tiazol también muestran una potente actividad antifúngica. Se ha encontrado que son efectivos contra varias especies de levaduras, incluidas C. albicans, C. glabrata, C. krusei y C. parapsilosis .
Actividad antiinflamatoria
Se ha informado que los compuestos del tiazol poseen propiedades antiinflamatorias. Potencialmente se pueden utilizar en el tratamiento de diversas enfermedades inflamatorias .
Actividad antitumoral
Los derivados del tiazol han mostrado resultados prometedores en el campo de la investigación del cáncer. Se ha encontrado que exhiben actividades antitumorales o citotóxicas, lo que los convierte en candidatos potenciales para el tratamiento del cáncer .
Actividad antidiabética
Los compuestos del tiazol se han asociado con la actividad antidiabética. Potencialmente se podrían utilizar en el tratamiento de la diabetes .
Actividad antiviral
Se ha informado que los derivados del tiazol exhiben propiedades antivirales. Se han estudiado por su posible uso en el tratamiento de infecciones virales .
Actividad antioxidante
Se ha encontrado que algunos derivados del tiazol exhiben una potente actividad de eliminación de radicales DPPH, lo que indica su potencial como antioxidantes .
Farmacocinética e interacción fármaco-diana
Se han estudiado las propiedades de Absorción, Distribución, Metabolismo, Excreción y Toxicidad (ADMET) de los compuestos del tiazol para evaluar su potencial farmacológico. También se han realizado estudios de acoplamiento molecular in silico contra receptores del SARS-CoV-2 .
Mecanismo De Acción
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The orientation of the thiazole ring and the nature of the substituents at positions 2 and 4 can significantly influence these interactions .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, often leading to downstream effects that contribute to their biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which are likely the result of their interactions with various cellular targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-5-1-2-6(7(12)3-5)8-4-16-9(13-8)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKHGPZHWHCTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238274 | |
| Record name | 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952959-45-4 | |
| Record name | 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hydrazine, [3-(methylthio)phenyl]-](/img/structure/B1644066.png)




![2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B1644078.png)

![6,15,24,33-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1644087.png)




